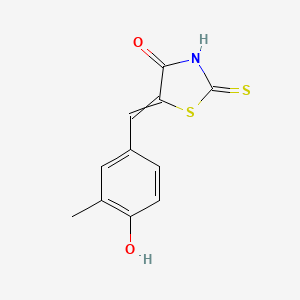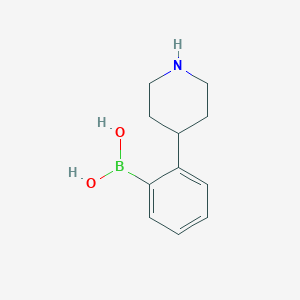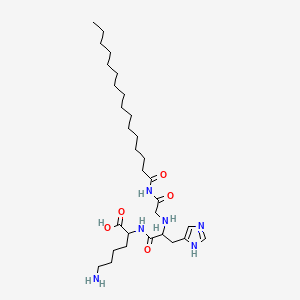
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Palmitoyl oligopeptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving a coupling reaction facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the peptide chain is fully assembled, it is cleaved from the resin and purified through high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of palmitoyl oligopeptide involves large-scale SPPS, followed by purification and formulation into cosmetic products. The process is optimized for efficiency and yield, often employing automated peptide synthesizers and advanced purification techniques .
化学反应分析
Types of Reactions
Palmitoyl oligopeptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Oxidation reactions may involve the amino acid residues, particularly histidine, which can be oxidized to form various products .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Major Products
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized amino acid residues and peptide fragments.
科学研究应用
Palmitoyl oligopeptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, palmitoyl oligopeptide is used as a model compound to study peptide synthesis and modification techniques. It serves as a benchmark for evaluating new synthetic methods and reagents .
Biology
In biological research, palmitoyl oligopeptide is studied for its role in cellular signaling and protein interactions. It is used to investigate the mechanisms of collagen synthesis and skin regeneration .
Medicine
In medicine, palmitoyl oligopeptide is explored for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being studied for its ability to enhance the delivery of other therapeutic agents through the skin .
Industry
In the cosmetic industry, palmitoyl oligopeptide is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin texture and reduce the appearance of fine lines and wrinkles .
作用机制
Palmitoyl oligopeptide exerts its effects by mimicking the natural peptides involved in skin repair and regeneration. It binds to specific receptors on the surface of fibroblasts, stimulating the production of collagen and other extracellular matrix components . This leads to improved skin elasticity and reduced wrinkles . The molecular targets include collagen synthesis pathways and signaling molecules involved in skin repair .
相似化合物的比较
Similar Compounds
Palmitoyl pentapeptide-4: Another anti-aging peptide that stimulates collagen production.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl hexapeptide-8: Often referred to as “Botox in a bottle” for its muscle-relaxing effects.
Uniqueness
Palmitoyl oligopeptide is unique in its ability to stimulate collagen production without causing irritation, making it suitable for sensitive skin . Its structure allows for better skin penetration and stability compared to other peptides .
属性
分子式 |
C30H54N6O5 |
|---|---|
分子量 |
578.8 g/mol |
IUPAC 名称 |
6-amino-2-[[2-[[2-(hexadecanoylamino)-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)36-28(38)22-33-26(20-24-21-32-23-34-24)29(39)35-25(30(40)41)17-15-16-19-31/h21,23,25-26,33H,2-20,22,31H2,1H3,(H,32,34)(H,35,39)(H,40,41)(H,36,37,38) |
InChI 键 |
PLZJYFNNMDYNGN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)CNC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


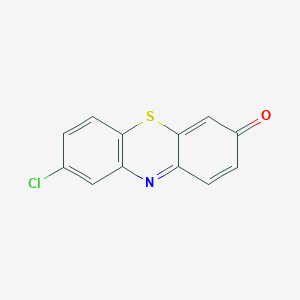
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
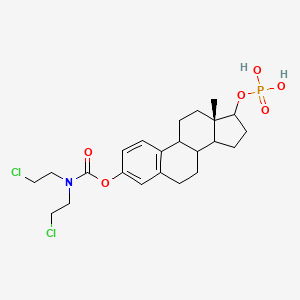
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
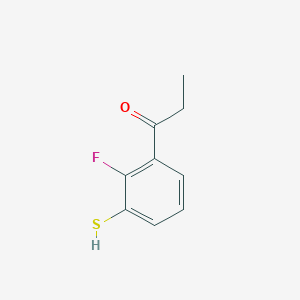
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)

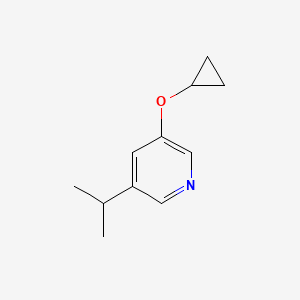

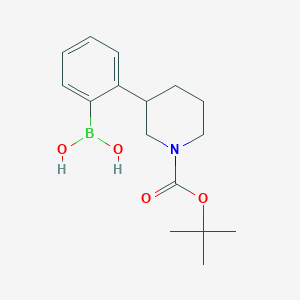
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
